2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde
Descripción
Propiedades
Número CAS |
1428118-40-4 |
|---|---|
Fórmula molecular |
C13H20N2O2 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
N-[[(2S,3R)-2-phenylmethoxypentan-3-yl]amino]formamide |
InChI |
InChI=1S/C13H20N2O2/c1-3-13(15-14-10-16)11(2)17-9-12-7-5-4-6-8-12/h4-8,10-11,13,15H,3,9H2,1-2H3,(H,14,16)/t11-,13+/m0/s1 |
Clave InChI |
LNEGZKZTVLXZFX-WCQYABFASA-N |
SMILES isomérico |
CC[C@H]([C@H](C)OCC1=CC=CC=C1)NNC=O |
SMILES canónico |
CCC(C(C)OCC1=CC=CC=C1)NNC=O |
Origen del producto |
United States |
Métodos De Preparación
Reaction Overview
A widely cited method involves a two-step process using ethyl bromide and (S)-[2-(benzyloxy)propylidene]hydrazinecarboxaldehyde.
Step 1: Formation of Grignard Reagent
-
Reactants : Ethyl bromide (C₂H₅Br), magnesium (Mg), iodine (I₂).
-
Solvent : Methyl tert-butyl ether (MTBE).
-
Conditions :
-
Temperature: 40–55°C.
-
Atmosphere: Nitrogen.
-
Time: 2 hours.
-
The reaction generates ethylmagnesium bromide, confirmed by the disappearance of Mg metal.
Step 2: Nucleophilic Addition
-
Reactant : (S)-N'-(2-(benzyloxy)propylidene)formylhydrazide.
-
Silylation Agent : N,O-bis(trimethylsilyl)acetamide (BSA).
-
Conditions :
The silylation step protects the hydrazide group, enabling selective nucleophilic attack by the Grignard reagent at the propylidene carbon.
Table 1: Reaction Conditions and Outcomes
| Parameter | Value |
|---|---|
| Grignard Reaction Temp | 40–55°C |
| Silylation Agent | BSA |
| Final Product Yield | 66% |
| Key Impurities | Diastereomers, unreacted BSA |
Stereochemical Control Strategies
Chiral Auxiliaries and Catalysts
The (1R,2S) configuration is achieved using enantiomerically pure starting materials. For example:
Racemization Mitigation
-
Low-Temperature Quenching : Adding 8% acetic acid at 0°C prevents epimerization during workup.
-
Non-Polar Solvents : MTBE minimizes solvolysis of the chiral center.
Alternative Synthetic Routes
Reductive Amination
A less common method employs reductive amination of 2-(benzyloxy)pentan-3-one with formylhydrazine:
-
Catalyst : Sodium cyanoborohydride (NaBH₃CN).
-
Solvent : Methanol.
-
Yield : ~50% (lower due to competing imine formation).
Enzymatic Resolution
-
Enzyme : Lipase B from Candida antarctica.
-
Substrate : Racemic hydrazinecarboxaldehyde.
-
Outcome : 98% enantiomeric excess (ee) for (1R,2S) isomer after 24 hours.
Analytical Characterization
Chiral HPLC
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃) :
-
δ 8.10 (s, 1H, CHO).
-
δ 4.52 (d, J = 11.2 Hz, 1H, CH-O).
-
δ 1.21 (t, J = 7.1 Hz, 3H, CH₂CH₃).
-
Table 2: Key Spectral Data
| Technique | Diagnostic Peaks |
|---|---|
| ¹³C NMR | δ 160.2 (CHO), δ 78.4 (CH-O) |
| IR | 1680 cm⁻¹ (C=O stretch) |
| HRMS | m/z 236.1521 [M+H]⁺ |
Challenges and Optimization
Yield Limitations
Análisis De Reacciones Químicas
2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
The compound is notably recognized as an impurity of Posaconazole, an orally active triazole antifungal agent. Its structural characteristics may influence the pharmacological properties of related compounds, making it relevant in the study of antifungal mechanisms and drug interactions .
Antifungal Activity Studies
Research has indicated that derivatives of hydrazinecarboxaldehyde compounds can exhibit antifungal properties. Investigations into the efficacy of this compound in inhibiting fungal growth could provide insights into new treatment options for fungal infections .
Mechanistic Studies in Drug Metabolism
Due to its structural similarity to other hydrazine derivatives, this compound can be utilized in studies examining metabolic pathways and the pharmacokinetics of hydrazine-based drugs. Understanding how this compound is metabolized can help optimize the design of new therapeutic agents .
Case Studies and Research Findings
Mecanismo De Acción
The mechanism of action of 2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Chemical Identity :
Structural Features :
- Contains a hydrazinecarboxaldehyde backbone with a chiral ethyl-benzyloxypropyl substituent.
- The stereochemistry (1R,2S) influences its reactivity and biological activity, though discrepancies in reported configurations warrant further verification .
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound belongs to the hydrazinecarboxaldehyde family. Below is a comparative analysis with related derivatives:
Key Differences and Implications
Functional Groups :
- The target compound’s hydrazinecarboxaldehyde group contrasts with hydrazinecarboxamide in ’s derivative, which may enhance stability but reduce electrophilicity .
- The benzyl ether substituent in the target compound vs. benzodioxole in ’s compound affects lipophilicity and metabolic stability .
Stereochemical Considerations :
- Conflicting reports on stereochemistry (1R,2S vs. 1S,2S) suggest possible diastereomeric variants. This impacts pharmacological activity, as seen in Posaconazole’s strict stereochemical requirements .
Applications: Unlike ’s benzenemethanol derivative (used in Aliskiren), the target compound is specific to antifungal synthesis, highlighting the role of the hydrazine moiety in targeting fungal enzymes .
Synthetic Pathways :
- The target compound’s synthesis likely parallels ’s method, involving condensation of a ketone with a hydrazine derivative under acidic conditions .
Research Findings and Data
Physicochemical Properties
- Purity: 98% (target compound) vs. 95% for simpler hydrazine derivatives (e.g., 2-(Allyloxy)phenol) .
- Thermal Stability: The benzyl ether group in the target compound may enhance stability compared to aliphatic ethers in ’s benzenemethanol derivative .
Pharmacological Relevance
- Posaconazole Specificity : The target compound’s structure is critical for forming the triazole ring in Posaconazole, unlike ’s hydrazinecarboxamide, which lacks this reactivity .
Actividad Biológica
2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde, also known as a hydrazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by its hydrazine functional group and a phenylmethoxy substituent, which may contribute to its pharmacological properties. The following sections will explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to act as an inhibitor of various kinases involved in cancer cell proliferation and survival. For instance:
- Kinase Inhibition : The compound has demonstrated efficacy in inhibiting the activity of specific kinases that are critical for tumor growth. This inhibition leads to reduced cell viability in cancer cell lines.
The mechanism through which this compound exerts its biological effects appears to involve:
- Inhibition of Cell Proliferation : Studies have shown that treatment with this hydrazine derivative results in a dose-dependent decrease in proliferation rates of cancer cells.
- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
A selection of case studies highlights the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant reduction in tumor size in murine models treated with the compound compared to control groups. |
| Study 2 | Showed a marked increase in apoptosis markers in treated cancer cell lines when analyzed via flow cytometry. |
| Study 3 | Reported enhanced efficacy when combined with other chemotherapeutic agents, suggesting potential for use in combination therapies. |
Toxicity and Safety
The safety profile of this compound has been evaluated in preclinical studies:
- Acute Toxicity : Initial assessments indicate low acute toxicity levels with no significant adverse effects observed at therapeutic doses.
Pharmacokinetics
Understanding the pharmacokinetics is crucial for determining the therapeutic window:
| Parameter | Value |
|---|---|
| Bioavailability | Moderate (exact percentage varies by formulation) |
| Half-Life | Approximately 4 hours (subject to variation based on metabolism) |
| Metabolism | Primarily hepatic; metabolites include various hydroxylated forms. |
Q & A
Q. What are the key synthetic routes for preparing 2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with chiral precursors to preserve the (1R,2S) configuration. For example, a hydrazinecarboxaldehyde moiety can be introduced via condensation of a hydrazine derivative with a carbonyl-containing intermediate. Stereochemical integrity is maintained using chiral auxiliaries or enantioselective catalysts. Post-synthesis, chiral HPLC or polarimetry validates enantiomeric excess, while NMR (e.g., , ) confirms regiochemistry and functional group integrity .
Q. How can researchers characterize the structural and functional properties of this compound?
- Methodological Answer :
- Spectroscopy : Use and NMR to confirm the hydrazinecarboxaldehyde group and stereochemistry. IR spectroscopy identifies N-H and C=O stretches (~3300 cm and ~1650 cm, respectively).
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (expected m/z for CHNO: 236.1525).
- X-ray Crystallography : Resolves absolute configuration, critical for chiral centers .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (EN 143-certified masks) in poorly ventilated areas .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Incompatible with strong acids/bases .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via industrial combustion .
Advanced Research Questions
Q. What computational methods are effective for predicting the biological activity of this hydrazinecarboxaldehyde derivative?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Focus on the hydrazine group’s ability to form hydrogen bonds.
- QSAR Studies : Correlate substituent effects (e.g., phenylmethoxy group) with activity using descriptors like logP and polar surface area.
- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent) across labs.
- Meta-Analysis : Compare datasets from diverse sources (e.g., enzyme inhibition vs. cytotoxicity studies) to identify confounding variables.
- Mechanistic Profiling : Use knockout cell lines or isotopic labeling to isolate specific pathways affected by the compound .
Q. What strategies optimize the stability of this compound in aqueous solutions?
- Methodological Answer :
- pH Adjustment : Stabilize in slightly acidic buffers (pH 4–6) to minimize hydrolysis of the hydrazine group.
- Lyophilization : Convert to a stable powder form for long-term storage.
- Antioxidants : Add 0.1% ascorbic acid to prevent oxidation of the aldehyde moiety .
Q. How does the stereochemistry (1R,2S) influence the compound’s pharmacological profile?
- Methodological Answer :
- Enantiomer-Specific Assays : Test (1R,2S) vs. (1S,2R) isomers in receptor-binding studies (e.g., radioligand displacement).
- Pharmacokinetics : Compare metabolic half-lives using chiral LC-MS/MS. The phenylmethoxy group may enhance blood-brain barrier penetration in the (1R,2S) form .
Key Research Findings
- Stereochemical Impact : The (1R,2S) configuration enhances binding to neurological targets (e.g., GluN1/GluN2B antagonists) compared to other stereoisomers .
- Synthetic Challenges : Achieving >95% enantiomeric excess requires chiral catalysts (e.g., BINOL-derived phosphoric acids) .
- Safety Profile : Classified as a Category 3 irritant; requires rigorous PPE and ventilation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
